Cas no 1804467-82-0 (3-(Bromomethyl)-4-methoxy-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

3-(Bromomethyl)-4-methoxy-2-(trifluoromethoxy)pyridine-5-carboxaldehyde Chemical and Physical Properties
Names and Identifiers
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- 3-(Bromomethyl)-4-methoxy-2-(trifluoromethoxy)pyridine-5-carboxaldehyde
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- Inchi: 1S/C9H7BrF3NO3/c1-16-7-5(4-15)3-14-8(6(7)2-10)17-9(11,12)13/h3-4H,2H2,1H3
- InChI Key: GXZNPQYGJCAEPZ-UHFFFAOYSA-N
- SMILES: BrCC1C(=NC=C(C=O)C=1OC)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 264
- Topological Polar Surface Area: 48.4
- XLogP3: 2.4
3-(Bromomethyl)-4-methoxy-2-(trifluoromethoxy)pyridine-5-carboxaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029084825-1g |
3-(Bromomethyl)-4-methoxy-2-(trifluoromethoxy)pyridine-5-carboxaldehyde |
1804467-82-0 | 97% | 1g |
$1,549.60 | 2022-04-02 |
3-(Bromomethyl)-4-methoxy-2-(trifluoromethoxy)pyridine-5-carboxaldehyde Related Literature
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
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Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
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Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
Additional information on 3-(Bromomethyl)-4-methoxy-2-(trifluoromethoxy)pyridine-5-carboxaldehyde
Comprehensive Overview of 3-(Bromomethyl)-4-methoxy-2-(trifluoromethoxy)pyridine-5-carboxaldehyde (CAS No. 1804467-82-0)
3-(Bromomethyl)-4-methoxy-2-(trifluoromethoxy)pyridine-5-carboxaldehyde (CAS No. 1804467-82-0) is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical research and agrochemical development. This compound, characterized by its unique bromomethyl and trifluoromethoxy functional groups, serves as a critical intermediate in the synthesis of various bioactive molecules. Its molecular structure, which includes a pyridine ring, makes it a versatile building block for designing novel compounds with potential applications in drug discovery and material science.
The growing interest in 3-(Bromomethyl)-4-methoxy-2-(trifluoromethoxy)pyridine-5-carboxaldehyde can be attributed to its role in the development of small-molecule inhibitors and catalysts. Researchers are particularly intrigued by its ability to undergo selective transformations, such as nucleophilic substitutions and cross-coupling reactions, which are essential for creating complex molecular architectures. This compound's carboxaldehyde group further enhances its reactivity, enabling it to participate in condensation reactions to form Schiff bases or other derivatives.
In the context of current trends, the demand for fluorinated compounds like 3-(Bromomethyl)-4-methoxy-2-(trifluoromethoxy)pyridine-5-carboxaldehyde has surged due to their enhanced metabolic stability and lipophilicity, which are crucial properties in drug design. The incorporation of trifluoromethoxy groups into pharmaceutical candidates has become a popular strategy to improve bioavailability and target specificity. This aligns with the broader industry focus on precision medicine and sustainable chemistry, where efficiency and environmental considerations are paramount.
Another area where 3-(Bromomethyl)-4-methoxy-2-(trifluoromethoxy)pyridine-5-carboxaldehyde shows promise is in the development of agrochemicals. The compound's structural features make it a potential candidate for designing next-generation pesticides or herbicides with improved efficacy and reduced environmental impact. As the agricultural sector seeks solutions to address climate resilience and food security, such advanced intermediates play a pivotal role in innovation.
From a synthetic chemistry perspective, the compound's bromomethyl moiety offers opportunities for further functionalization, making it a valuable tool for medicinal chemists and material scientists. Its compatibility with modern green chemistry protocols, such as microwave-assisted reactions or flow chemistry, further underscores its relevance in contemporary research. These methodologies not only reduce reaction times but also minimize waste, aligning with the principles of sustainable development.
In summary, 3-(Bromomethyl)-4-methoxy-2-(trifluoromethoxy)pyridine-5-carboxaldehyde (CAS No. 1804467-82-0) represents a cutting-edge intermediate with broad applications in pharmaceuticals, agrochemicals, and materials science. Its unique combination of functional groups and reactivity profiles positions it as a key player in the advancement of molecular design and chemical innovation. As research continues to evolve, this compound is likely to remain at the forefront of scientific exploration, addressing some of the most pressing challenges in modern chemistry.
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